molecular formula C28H30N6O3 B12430276 Sograzepide-d3

Sograzepide-d3

Cat. No.: B12430276
M. Wt: 501.6 g/mol
InChI Key: YDZYKNJZCVIKPP-FDOJDRSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sograzepide-d3, also known as Netazepide-d3, is a deuterium-labeled version of Sograzepide. It is a highly potent, selective, and orally active antagonist of the Gastrin/Cholecystokinin-B receptor. The compound has a molecular formula of C28D3H27N6O3 and a molecular weight of 501.595 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sograzepide-d3 involves the incorporation of deuterium into the Sograzepide molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of this compound likely follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and conditions to ensure the incorporation of deuterium and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sograzepide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Sograzepide-d3 is primarily used in scientific research due to its high selectivity and potency as a Gastrin/Cholecystokinin-B receptor antagonist. Its applications include:

Mechanism of Action

Sograzepide-d3 exerts its effects by selectively binding to and antagonizing the Gastrin/Cholecystokinin-B receptor. This receptor is involved in various physiological processes, including gastric acid secretion and cell proliferation. By blocking this receptor, this compound can inhibit these processes, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it particularly useful in research settings where precise quantification and tracking of the compound are required .

Properties

Molecular Formula

C28H30N6O3

Molecular Weight

501.6 g/mol

IUPAC Name

1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(trideuteriomethylamino)phenyl]urea

InChI

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1/i4D3

InChI Key

YDZYKNJZCVIKPP-FDOJDRSYSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=N4)CC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.